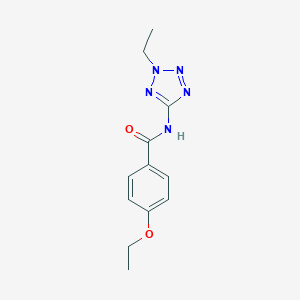
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, this compound has been found to interact with G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and physiological effects:
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating a variety of physiological processes. In addition, this compound is relatively easy to synthesize and can be obtained in good yield. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has activity against a range of cancer cell lines and may have potential as a novel chemotherapy agent. In addition, this compound has been found to interact with a variety of G protein-coupled receptors, which could lead to the development of new drugs for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent and as a tool for the investigation of G protein-coupled receptor signaling pathways. While there are some limitations to using this compound in lab experiments, its potential for future research is significant.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with sodium ethoxide in ethanol. The reaction is carried out at room temperature and yields the desired product in good yield. This method has been widely used to produce this compound in the laboratory.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been used in a wide range of scientific research studies. It has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent. In addition, this compound has been used in the study of the central nervous system and as a tool for the investigation of G protein-coupled receptor signaling pathways.
Propiedades
Nombre del producto |
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C12H15N5O2 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
Clave InChI |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)



![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)